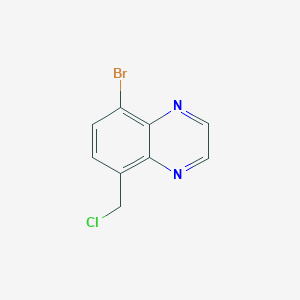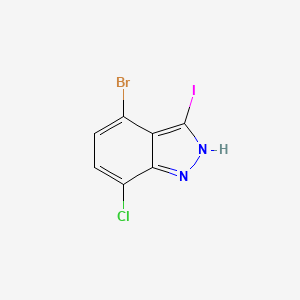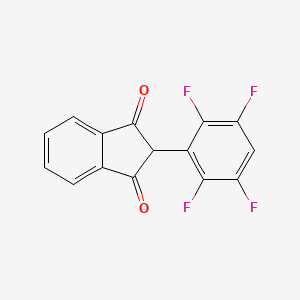
2-(2,3,5,6-Tetrafluorophenyl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,5,6-Tetrafluorophenyl)-1H-indene-1,3(2H)-dione is a synthetic organic compound characterized by the presence of a tetrafluorophenyl group attached to an indene-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5,6-Tetrafluorophenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 2,3,5,6-tetrafluorobenzaldehyde with indene-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the condensation reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,5,6-Tetrafluorophenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione group to diols.
Substitution: The tetrafluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2,3,5,6-Tetrafluorophenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of fluorinated compounds for biological studies.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(2,3,5,6-Tetrafluorophenyl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets through its reactive functional groups. The indene-dione structure allows it to participate in various chemical reactions, while the tetrafluorophenyl group enhances its stability and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluorophenol
- 2,3,5,6-Tetrafluoroterephthalaldehyde
- 2,3,5,6-Tetrafluorothiophenol
Uniqueness
2-(2,3,5,6-Tetrafluorophenyl)-1H-indene-1,3(2H)-dione is unique due to its combination of the indene-dione core with a tetrafluorophenyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in material science and pharmaceuticals.
Properties
Molecular Formula |
C15H6F4O2 |
|---|---|
Molecular Weight |
294.20 g/mol |
IUPAC Name |
2-(2,3,5,6-tetrafluorophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H6F4O2/c16-8-5-9(17)13(19)10(12(8)18)11-14(20)6-3-1-2-4-7(6)15(11)21/h1-5,11H |
InChI Key |
CLRPLEIQXBXPKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=C(C(=CC(=C3F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13675299.png)
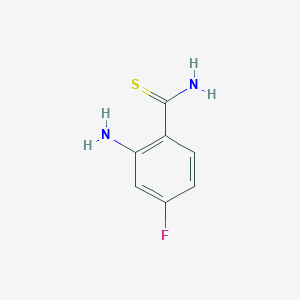

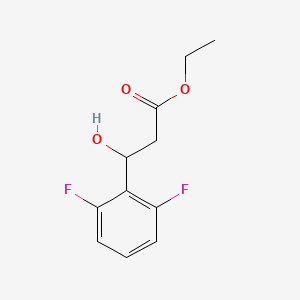

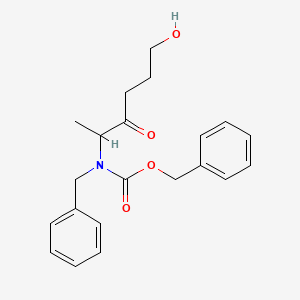
![2,4-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675329.png)

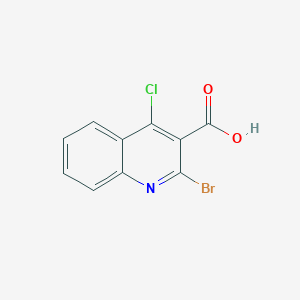
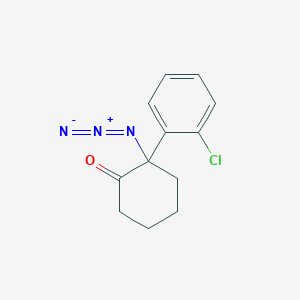
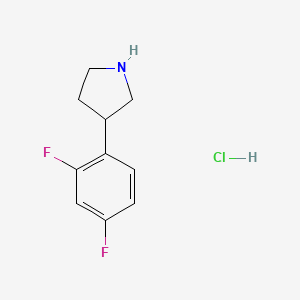
![3H-benzo[e]indol-1-ol](/img/structure/B13675366.png)
